Naphthylamine Brown F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

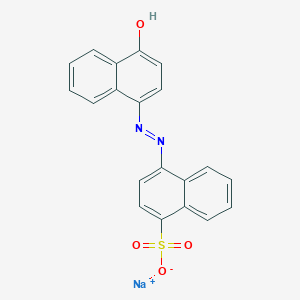

ナフチルアミンブラウンFは、主に染料として使用される合成有機化合物です。それはナフタレンから誘導された芳香族アミン類に属します。この化合物は、繊維に茶色を付与する繊維産業での用途で知られています。その化学構造は、反応性と染色性に寄与するアミン基が結合したナフタレン環系で構成されています。

2. 製法

合成経路と反応条件: ナフチルアミンブラウンFは、鉄と塩酸を用いた1-ニトロナフタレンの還元、続いて水蒸気蒸留によって合成できます 。 別の方法では、酸性環境で1-ナフチルアミンを亜硝酸溶液でジアゾ化してジアゾニウム塩を形成し、それを適切なカップリング成分とカップリングして目的の染料を生成します .

工業生産方法: 工業的には、ナフチルアミンブラウンFの製造は通常、鉄粉と塩酸を用いた大規模な還元反応を伴います。このプロセスは、最終製品の品質が常に安定するように、温度やpHなどの反応条件を注意深く制御し、高収率と高純度を実現するために最適化されています。

準備方法

Synthetic Routes and Reaction Conditions: Naphthylamine Brown F can be synthesized through the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation . Another method involves the diazotization of 1-naphthylamine with a nitrite solution in an acidic environment to form a diazonium salt, which is then coupled with a suitable coupling component to produce the desired dye .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using iron powder and hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH to ensure consistent quality of the final product.

化学反応の分析

反応の種類: ナフチルアミンブラウンFは、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件:

酸化剤: 塩化第二鉄、クロム酸。

還元剤: 沸騰するアミルアルコール中のナトリウム。

ジアゾ化試薬: 酸性条件での亜硝酸溶液。

主な生成物:

酸化生成物: 1-ナフトキノン。

還元生成物: テトラヒドロ-1-ナフチルアミン。

置換生成物: さまざまなアゾ染料。

4. 科学研究への応用

ナフチルアミンブラウンFは、科学研究において多岐にわたる用途があります。

科学的研究の応用

Naphthylamine Brown F has diverse applications in scientific research:

作用機序

ナフチルアミンブラウンFの作用機序は、細胞成分との相互作用を伴います。 それは細菌膜を透過性にすることができ、抗菌剤耐性に関する研究に役立ちます 。この化合物の芳香族アミン基は、さまざまな基質と安定な複合体を形成することができ、その反応性と生物学的効果に影響を与えます。

類似化合物:

1-ナフチルアミン: ナフタレンから誘導された芳香族アミンで、染料の合成に使用されます.

2-ナフチルアミン: ナフチルアミンの別の異性体で、染料の製造にも使用されますが、発がん性があることが知られています.

ナフタレン: 母体化合物で、ナフチルアミンやその他の誘導体の製造に使用されます.

独自性: ナフチルアミンブラウンFは、その特定の染色特性と安定なアゾ化合物を形成する能力により、ユニークです。その合成と反応性はよく研究されており、工業的および研究的両方の設定において貴重な化合物となっています。

類似化合物との比較

1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.

2-Naphthylamine: Another isomer of naphthylamine, also used in dye production but known for its carcinogenic properties.

Naphthalene: The parent compound, used in the production of naphthylamines and other derivatives.

Uniqueness: Naphthylamine Brown F is unique due to its specific dyeing properties and its ability to form stable azo compounds. Its synthesis and reactivity are well-studied, making it a valuable compound in both industrial and research settings.

特性

CAS番号 |

6409-10-5 |

|---|---|

分子式 |

C20H13N2NaO4S |

分子量 |

400.4 g/mol |

IUPAC名 |

sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |

InChIキー |

RTMDXOMALVABDU-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。